molecular formula C22H25N3O2 B2583827 6-(4-benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole CAS No. 1421497-19-9

6-(4-benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole

Cat. No.: B2583827
CAS No.: 1421497-19-9
M. Wt: 363.461
InChI Key: RZKQLLDUGOCNQA-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole is a complex organic compound that features a piperidine ring, a benzyl group, and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route involves the acylation of 4-benzylpiperidine with a suitable acyl chloride, followed by cyclization with an indazole derivative under controlled conditions. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indazole core, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(4-benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-benzylpiperidine-1-carbonyl)-3-fluoro-2-methylpyridine
  • 6-(4-benzylpiperidine-1-carbonyl)pyridin-3-yl-(4-benzylpiperidin-1-yl)methanone

Uniqueness

6-(4-benzylpiperidine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-methoxy-2-methylindazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-24-22(27-2)19-9-8-18(15-20(19)23-24)21(26)25-12-10-17(11-13-25)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKQLLDUGOCNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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